N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, also known by its chemical formula C₁₆H₁₇NO₄, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Substitution: Halogenation or other nucleophilic substitutions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH).
- Oxidation: Ketone formation.
- Reduction: Secondary amine derivatives.
- Substitution: Halogenated or substituted derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
Targets: The compound may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its quinoxaline core sets it apart.
Similar Compounds: N-(2-ethoxyphenyl)-4-methylbenzamide shares some structural features.
Properties
Molecular Formula |
C28H27N3O5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C28H27N3O5/c1-3-36-25-11-7-5-9-22(25)29-26(32)18-24-28(34)30-21-8-4-6-10-23(21)31(24)27(33)17-14-19-12-15-20(35-2)16-13-19/h4-17,24H,3,18H2,1-2H3,(H,29,32)(H,30,34)/b17-14+ |
InChI Key |
BHADMLJVCYETTM-SAPNQHFASA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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